molecular formula C19H27BN2O6 B15226070 1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester CAS No. 913388-60-0

1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B15226070
CAS No.: 913388-60-0
M. Wt: 390.2 g/mol
InChI Key: IDHKZEMHMSUJCQ-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a boronic acid group, a morpholine ring, and a tert-butyl ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where the ethoxy group is introduced using 2-(4-morpholinyl)ethanol.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Boronic ester or boronic anhydride.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-piperidinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester: Similar structure but with a piperidine ring instead of a morpholine ring.

    1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-pyrrolidinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 1H-Indole-1-carboxylic acid, 2-borono-5-[2-(4-morpholinyl)ethoxy]-, 1-(1,1-dimethylethyl) ester provides unique chemical properties, such as increased solubility and potential for hydrogen bonding, which can enhance its biological activity and make it a valuable compound for various applications.

Properties

CAS No.

913388-60-0

Molecular Formula

C19H27BN2O6

Molecular Weight

390.2 g/mol

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(2-morpholin-4-ylethoxy)indol-2-yl]boronic acid

InChI

InChI=1S/C19H27BN2O6/c1-19(2,3)28-18(23)22-16-5-4-15(12-14(16)13-17(22)20(24)25)27-11-8-21-6-9-26-10-7-21/h4-5,12-13,24-25H,6-11H2,1-3H3

InChI Key

IDHKZEMHMSUJCQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OCCN3CCOCC3)(O)O

Origin of Product

United States

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